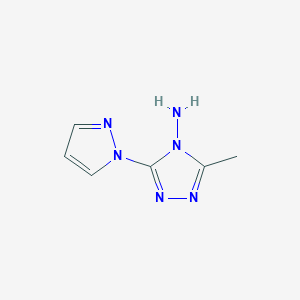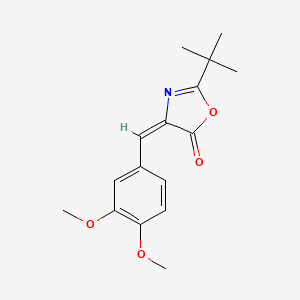![molecular formula C32H28N2O10 B14949477 4,4'-Bis{[(3,5-dimethoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B14949477.png)
4,4'-Bis{[(3,5-dimethoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-BIS[(3,5-DIMETHOXYBENZOYL)AMINO]BIPHENYL-3,3’-DICARBOXYLIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of aromatic dicarboxylic acids and is characterized by its biphenyl core substituted with dimethoxybenzoyl and carboxylic acid groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-BIS[(3,5-DIMETHOXYBENZOYL)AMINO]BIPHENYL-3,3’-DICARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The biphenyl core undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are reduced to amines.
Acylation: The amines are then acylated with 3,5-dimethoxybenzoyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4,4’-BIS[(3,5-DIMETHOXYBENZOYL)AMINO]BIPHENYL-3,3’-DICARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
科学研究应用
4,4’-BIS[(3,5-DIMETHOXYBENZOYL)AMINO]BIPHENYL-3,3’-DICARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of high-performance materials, such as liquid crystal polymers and metal-organic frameworks (MOFs).
作用机制
The mechanism of action of 4,4’-BIS[(3,5-DIMETHOXYBENZOYL)AMINO]BIPHENYL-3,3’-DICARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with target molecules, influencing their activity and function. These interactions can modulate enzymatic activity, receptor binding, and other biochemical processes.
相似化合物的比较
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: Shares the biphenyl core but lacks the dimethoxybenzoyl groups.
Terephthalic acid: Another aromatic dicarboxylic acid with a simpler structure.
Isophthalic acid: Similar in structure but with different substitution patterns on the aromatic ring.
Uniqueness
4,4’-BIS[(3,5-DIMETHOXYBENZOYL)AMINO]BIPHENYL-3,3’-DICARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of dimethoxybenzoyl groups enhances its reactivity and potential for diverse applications compared to simpler aromatic dicarboxylic acids.
属性
分子式 |
C32H28N2O10 |
|---|---|
分子量 |
600.6 g/mol |
IUPAC 名称 |
5-[3-carboxy-4-[(3,5-dimethoxybenzoyl)amino]phenyl]-2-[(3,5-dimethoxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C32H28N2O10/c1-41-21-9-19(10-22(15-21)42-2)29(35)33-27-7-5-17(13-25(27)31(37)38)18-6-8-28(26(14-18)32(39)40)34-30(36)20-11-23(43-3)16-24(12-20)44-4/h5-16H,1-4H3,(H,33,35)(H,34,36)(H,37,38)(H,39,40) |
InChI 键 |
BFMKWWMBGNAJHJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)C(=O)O)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B14949395.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B14949409.png)
![1-{[3-(2-chlorophenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperidine-4-carboxamide](/img/structure/B14949431.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B14949439.png)

![3,3,7,8-tetramethyl-11-(5-nitrothiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14949451.png)
![ethyl 4-({(2Z)-6-[(2-chlorophenyl)carbamoyl]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14949456.png)
![N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide](/img/structure/B14949464.png)

![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine](/img/structure/B14949473.png)

![N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B14949478.png)
-lambda~5~-phosphane](/img/structure/B14949493.png)
